Anidulafungin - 166663-25-8

Anidulafungin

Catalog Number: EVT-259952
CAS Number: 166663-25-8
Molecular Formula: C58H73N7O17
Molecular Weight: 1140.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anidulafungin is a semi-synthetic lipopeptide classified as an echinocandin antifungal agent []. It is synthesized from a fermentation product of Aspergillus nidulans []. Its primary role in scientific research is investigating its efficacy against various fungal pathogens, particularly Candida and Aspergillus species [].

Molecular Structure Analysis

Anidulafungin undergoes slow, nonenzymatic chemical degradation as its primary biotransformation pathway [, ]. This degradation occurs under physiological conditions, and the primary degradation product lacks antifungal activity []. The exact chemical reactions involved in this degradation process are not detailed in the provided papers and require further investigation.

Mechanism of Action

Anidulafungin exerts its antifungal effect by inhibiting the synthesis of 1,3-β-D-glucan [, , , , ]. This polysaccharide is a crucial component of the fungal cell wall, and its inhibition disrupts cell wall integrity, ultimately leading to fungal cell death [, , , , ]. This mechanism of action makes Anidulafungin particularly effective against Candida species, including those resistant to azoles, and it displays activity against Aspergillus species as well [, , , , ].

Physical and Chemical Properties Analysis

Anidulafungin is a white to off-white powder that is practically insoluble in water and slightly soluble in ethanol []. It exhibits concentration-dependent fungicidal activity against Candida and a prolonged post-antifungal effect of more than 12 hours []. Its clearance is primarily driven by slow chemical degradation, with minimal to no hepatic metabolism or renal elimination [, ].

Applications
  • In vitro Susceptibility Testing: Anidulafungin is widely used in laboratory settings to determine the susceptibility of various Candida and Aspergillus species to its antifungal action [, , , ]. This is crucial for understanding antifungal resistance patterns and guiding treatment strategies.
  • Pharmacokinetic and Pharmacodynamic Studies: Numerous studies have been conducted to investigate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Anidulafungin in various animal models and human subjects [, , , , , , , ]. These studies help determine optimal dosing regimens, penetration into different tissues, and factors influencing drug efficacy.
  • In vivo Efficacy Studies: Anidulafungin's efficacy has been evaluated in various animal models of fungal infections, including disseminated candidiasis [, ], Candida endophthalmitis [], and hematogenous Candida meningoencephalitis []. These models provide valuable insights into its therapeutic potential in different clinical settings.
  • Combination Therapy Research: Scientists are actively investigating the synergistic effects of Anidulafungin in combination with other antifungal agents, such as voriconazole and isavuconazole [, , ]. This research aims to identify more effective treatment strategies, particularly for resistant fungal strains.
  • Biofilm Studies: Research has shown Anidulafungin's ability to inhibit the growth of Candida albicans biofilms in vitro [, ], a significant finding as biofilms are notoriously difficult to treat with conventional antifungal therapies.
Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of resistance to Anidulafungin in Candida and Aspergillus species, particularly those involving mutations in the fks genes [, ].
  • Optimizing Treatment Strategies: Continued research is needed to optimize Anidulafungin dosing regimens, especially in specific patient populations like obese individuals [] or those with renal or hepatic impairment [, ].
  • Exploring New Applications: Given its efficacy against biofilms [, ], future research could explore Anidulafungin's potential in treating other biofilm-associated infections beyond Candida albicans.

Properties

CAS Number

166663-25-8

Product Name

Anidulafungin

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide

Molecular Formula

C58H73N7O17

Molecular Weight

1140.2 g/mol

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1

InChI Key

JHVAMHSQVVQIOT-DJLNKZBGSA-N

SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O

Solubility

Practically insoluble
5.64e-02 g/L

Synonyms

1-((4R,5R)-4,5-Dihydroxy-N2-((4''-(pentyloxy)(1,1':4',1''-terphenyl)-4-yl)carbonyl)-L-ornithine)-echinocandin B
anidulafungin
Eraxis
LY 303366
LY-303366
LY303366

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.